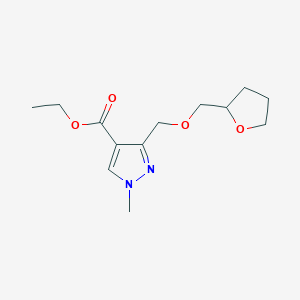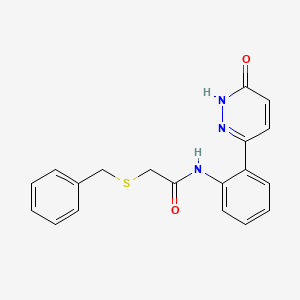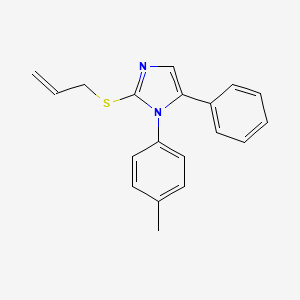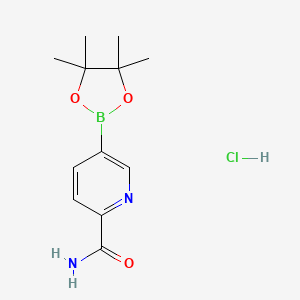![molecular formula C13H9ClN4S B2962734 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823188-40-4](/img/structure/B2962734.png)
4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both thiazole and pyrimidine rings in its structure contributes to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(3-chlorophenyl)thiazole.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-aminopyrimidine with the previously formed 2-(3-chlorophenyl)thiazole in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
作用机制
The mechanism of action of 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
2-(3-Chlorophenyl)thiazole: A precursor in the synthesis of 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine.
2-Aminopyrimidine: Another precursor used in the synthesis of the compound.
Thiazole and Pyrimidine Derivatives: Compounds with similar structures that exhibit comparable biological activities.
Uniqueness
This compound is unique due to the combination of thiazole and pyrimidine rings in its structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry. The presence of the 3-chlorophenyl group further enhances its chemical properties and reactivity.
属性
IUPAC Name |
4-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-9-3-1-2-8(6-9)12-17-7-11(19-12)10-4-5-16-13(15)18-10/h1-7H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZKDHRTCFUOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2962653.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2962654.png)

![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2962661.png)




![N-(4-chlorobenzo[d]thiazol-7-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2962667.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2962669.png)
![1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE](/img/structure/B2962671.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2962672.png)

